molecular formula C13H17FN2O3 B14859795 Tert-butyl 2-(2-fluoro-6-formylpyridin-4-YL)ethylcarbamate

Tert-butyl 2-(2-fluoro-6-formylpyridin-4-YL)ethylcarbamate

Cat. No.: B14859795
M. Wt: 268.28 g/mol
InChI Key: VVFIIEISRKGCHT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-fluoro-6-formylpyridin-4-YL)ethylcarbamate is a chemical compound that belongs to the class of carbamates It features a pyridine ring substituted with a formyl group and a fluoro group, along with a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-fluoro-6-formylpyridin-4-YL)ethylcarbamate can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-fluoro-6-formylpyridine, is prepared through a halogenation reaction followed by formylation.

    Nucleophilic Substitution: The pyridine intermediate undergoes nucleophilic substitution with an appropriate ethylating agent to introduce the ethyl group.

    Carbamate Formation: The final step involves the reaction of the substituted pyridine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-fluoro-6-formylpyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(2-fluoro-6-formylpyridin-4-YL)ethylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It can be used in studies investigating the biological activity of pyridine derivatives and their interactions with biological targets.

    Industrial Applications: The compound may find use in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-fluoro-6-formylpyridin-4-YL)ethylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl and fluoro groups can influence its binding affinity and selectivity towards these targets. The carbamate moiety may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate
  • Tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate

Uniqueness

Tert-butyl 2-(2-fluoro-6-formylpyridin-4-YL)ethylcarbamate is unique due to the specific substitution pattern on the pyridine ring, which can impart distinct chemical and biological properties. The combination of the formyl and fluoro groups, along with the ethyl and carbamate moieties, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[2-(2-fluoro-6-formylpyridin-4-yl)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-5-4-9-6-10(8-17)16-11(14)7-9/h6-8H,4-5H2,1-3H3,(H,15,18)

InChI Key

VVFIIEISRKGCHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)F)C=O

Origin of Product

United States

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